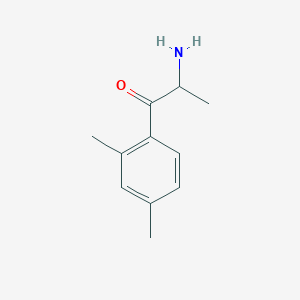
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H7FO4. This compound is characterized by the presence of a fluoro group and a hydroxy group attached to a phenyl ring, along with a keto group on the propanoic acid chain. It is a derivative of phenylpropanoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the introduction of the fluoro and hydroxy groups onto the phenyl ring, followed by the formation of the propanoic acid chain. One common method involves the use of 2-fluoro-4-hydroxyphenylboronic acid as a starting material. This compound can be synthesized through a Suzuki coupling reaction, where 2-fluoro-4-hydroxyphenylboronic acid is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the keto group may yield an alcohol.
科学的研究の応用
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The keto group may also participate in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2-Fluoro-4-hydroxyphenylboronic acid: Similar structure but lacks the propanoic acid chain.
Methyl 2-fluoro-4-hydroxybenzoate: Contains a methyl ester group instead of the propanoic acid chain.
Uniqueness
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the fluoro and hydroxy groups on the phenyl ring, along with the keto group on the propanoic acid chain, allows for a wide range of chemical reactions and interactions with biological targets.
特性
分子式 |
C9H7FO4 |
|---|---|
分子量 |
198.15 g/mol |
IUPAC名 |
3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,11H,3H2,(H,13,14) |
InChIキー |
IGMRSZYSOIUSOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)F)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


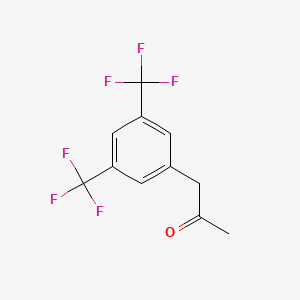
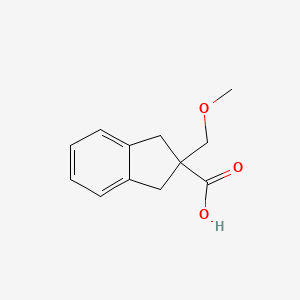
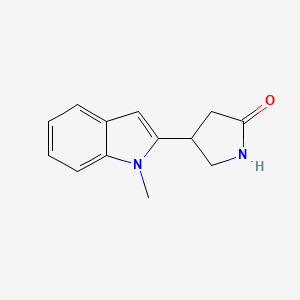
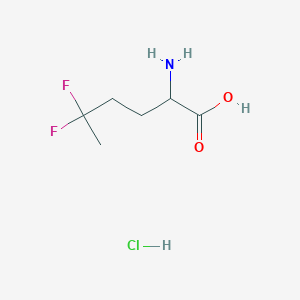
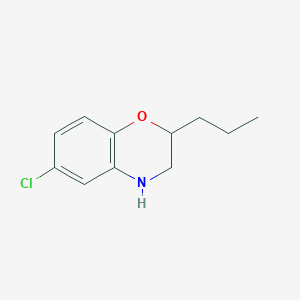
![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)

![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
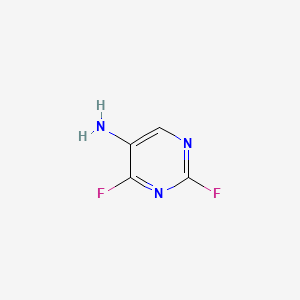

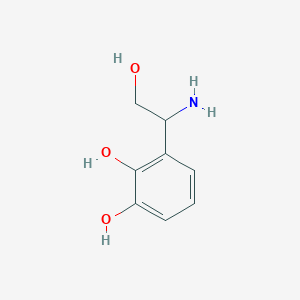
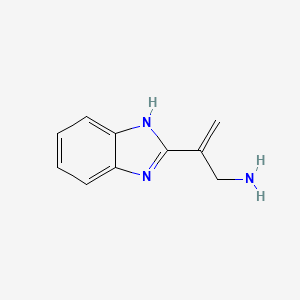
![6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride](/img/structure/B13521602.png)
